4-(4,4-Difluoro-piperidin-1-yl)-butylamine
Overview
Description
4-(4,4-Difluoro-piperidin-1-yl)-butylamine is an organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms at the 4-position and a butylamine chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoro-piperidin-1-yl)-butylamine typically involves the following steps:
Formation of 4,4-Difluoropiperidine: This can be achieved by the fluorination of piperidine using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Alkylation: The 4,4-Difluoropiperidine is then subjected to alkylation with a suitable butylamine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoro-piperidin-1-yl)-butylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted piperidines, nitroso or nitro derivatives, and secondary or tertiary amines.
Scientific Research Applications
4-(4,4-Difluoro-piperidin-1-yl)-butylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoro-piperidin-1-yl)-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design and development. The piperidine ring provides structural stability, while the butylamine chain allows for modifications to improve pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-methylpiperidine
- 4-(4,4-Difluoro-piperidin-1-yl)-butyronitrile
- 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile
Uniqueness
4-(4,4-Difluoro-piperidin-1-yl)-butylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamine chain differentiates it from other fluorinated piperidines, providing additional functionalization opportunities for various applications.
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2/c10-9(11)3-7-13(8-4-9)6-2-1-5-12/h1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFHCDIAYMEENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285833 | |
Record name | 1-Piperidinebutanamine, 4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416352-16-3 | |
Record name | 1-Piperidinebutanamine, 4,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416352-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinebutanamine, 4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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